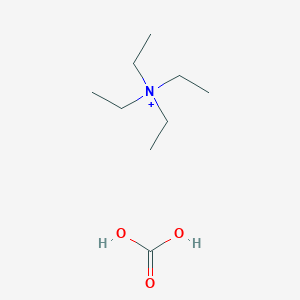![molecular formula C51H92O6 B12056103 1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
1,2,3-Tri[trans-9-hexadecenoyl]glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tripalmitelaidin , is a lipid compound with the chemical formula C51H92O6. Its molecular weight is approximately 801.29 g/mol . This compound consists of three fatty acid chains attached to a glycerol backbone. The fatty acid chains are specifically trans-9-hexadecenoic acid (palmitelaidic acid).
Métodos De Preparación
Synthetic Routes: 1,2,3-Tri[trans-9-hexadecenoyl]glycerol can be synthesized through esterification reactions. One common method involves the reaction of glycerol with three equivalents of trans-9-hexadecenoic acid (palmitelaidic acid). The reaction typically occurs under acidic conditions, using a suitable acid catalyst.
Industrial Production: Industrial production methods may involve large-scale esterification processes, where glycerol and trans-9-hexadecenoic acid are reacted in the presence of catalysts. specific industrial protocols are proprietary and may vary among manufacturers.
Análisis De Reacciones Químicas
1,2,3-Tri[trans-9-hexadecenoyl]glycerol can undergo various chemical reactions:
Esterification: Formation of the triester by reacting glycerol with three palmitelaidic acid molecules.
Hydrolysis: Cleavage of the ester bonds to yield glycerol and three molecules of palmitelaidic acid.
Oxidation/Reduction: Depending on reaction conditions, the fatty acid chains can undergo oxidation or reduction reactions.
Common reagents include acids (for esterification), bases (for hydrolysis), and oxidizing/reducing agents. The major products are the triester itself and its hydrolysis products.
Aplicaciones Científicas De Investigación
1,2,3-Tri[trans-9-hexadecenoyl]glycerol finds applications in various fields:
Lipid Research: Studying its role in cellular membranes and lipid metabolism.
Drug Delivery: As a carrier for lipophilic drugs.
Biological Studies: Investigating its impact on cell signaling and lipid-related diseases.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, lipid-binding proteins, and signaling pathways. Further studies are needed to elucidate its precise effects.
Comparación Con Compuestos Similares
1,2,3-Tri[trans-9-hexadecenoyl]glycerol is unique due to its specific fatty acid composition. Similar compounds include other triacylglycerols with different fatty acid chains, such as tripalmitoylglycerol (with saturated palmitic acid) or triolein (with unsaturated oleic acid).
Propiedades
Fórmula molecular |
C51H92O6 |
|---|---|
Peso molecular |
801.3 g/mol |
Nombre IUPAC |
2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl (E)-hexadec-9-enoate |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19+,23-20+,24-21+ |
Clave InChI |
SKGWNZXOCSYJQL-IKVQWSBMSA-N |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCC)COC(=O)CCCCCCC/C=C/CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)



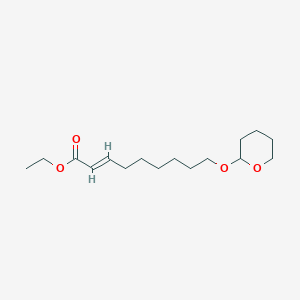

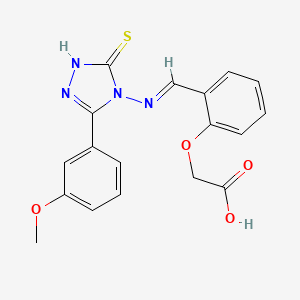

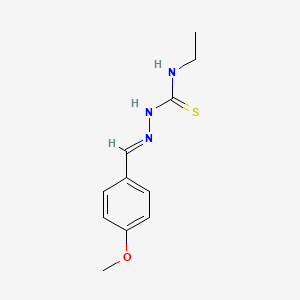
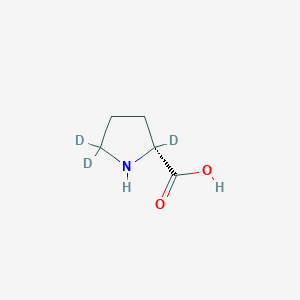

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
